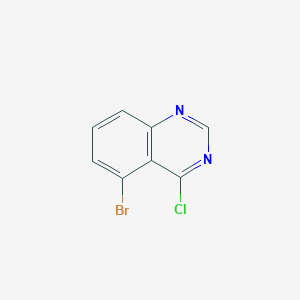

5-Bromo-4-chloroquinazoline

説明

Strategic Importance of the Quinazoline (B50416) Heterocycle in Pharmaceutical Sciences and Drug Development

The quinazoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, holds a position of strategic importance in pharmaceutical sciences and drug development. nih.govmdpi.com Considered a "privileged structure," this moiety is a fundamental component in a vast array of biologically active compounds. nih.gov Its significance stems from its presence in over 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals, which have historically demonstrated a wide range of pharmacological activities. nih.gov

The versatility of the quinazoline nucleus allows for structural modifications and functionalization, making it an attractive framework for medicinal chemists. nih.gov This adaptability has led to the development of numerous synthetic quinazoline derivatives with a broad spectrum of therapeutic applications. These include, but are not limited to, anticancer, antibacterial, anti-inflammatory, anticonvulsant, antiviral, and antihypertensive activities. mdpi.commdpi.comresearchgate.net The stability of the quinazoline ring system towards metabolic degradation further enhances its appeal as a drug scaffold. omicsonline.org Consequently, a number of quinazoline-based drugs have successfully reached the market, and many more are currently in various stages of clinical trials, underscoring the enduring importance of this heterocyclic system in the quest for new and effective therapeutic agents. mdpi.comnih.gov

The Role of Halogen Substituents in Modulating the Reactivity and Bioactivity of Quinazoline Compounds

Halogen substituents play a critical role in modulating the reactivity and bioactivity of quinazoline compounds, offering a powerful tool for fine-tuning their pharmacological profiles. The introduction of halogens, such as bromine and chlorine, into the quinazoline scaffold significantly alters the electronic and steric properties of the molecule. These electron-withdrawing groups can activate the quinazoline core for nucleophilic substitution reactions, a key step in the synthesis of more complex derivatives. mdpi.com

The position of the halogen substituent on the quinazoline ring is crucial in determining its effect on reactivity. For instance, in nucleophilic substitution reactions, the ease of displacement of a halogen atom can vary depending on its location. rsc.org This differential reactivity allows for selective functionalization of the quinazoline scaffold.

From a bioactivity perspective, halogenation can lead to enhanced potency and selectivity for specific biological targets. nih.gov For example, the presence of a halogen atom at certain positions has been shown to be desirable for high-potency inhibition of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Conversely, in some instances, electron-withdrawing groups like halogens have been associated with reduced activity, highlighting the nuanced and context-dependent role of these substituents. mdpi.com Structure-activity relationship (SAR) studies have frequently demonstrated that the presence and position of halogen atoms can significantly influence the antimicrobial and cytotoxic activities of quinazolinone derivatives. nih.gov

Overview of 5-Bromo-4-chloroquinazoline as a Crucial Synthetic Intermediate within the Quinazoline Class

Within the diverse class of quinazoline compounds, this compound stands out as a crucial synthetic intermediate. chemicalbook.com This di-halogenated derivative possesses a unique combination of reactive sites that make it a valuable building block for the synthesis of a wide range of more complex and biologically active molecules.

The presence of a chloro group at the 4-position and a bromo group at the 5-position provides two distinct handles for chemical modification. The chlorine atom at the C-4 position is particularly susceptible to nucleophilic displacement due to the activating effect of the adjacent nitrogen atom (α-nitrogen effect). mdpi.com This allows for the introduction of various substituents at this position, a common strategy in the development of 4-anilinoquinazoline-based anticancer agents. nih.gov The bromine atom at the C-5 position, while generally less reactive than the C-4 chlorine, offers further opportunities for diversification through reactions like Suzuki and Buchwald-Hartwig cross-coupling. researchgate.net

The synthesis of this compound typically involves the chlorination of 5-bromo-3H-quinazolin-4-one, often using phosphorus oxychloride (POCl₃). The precursor, 5-bromo-3H-quinazolin-4-one, is commonly prepared from the cyclization of 5-bromoanthranilic acid with formamide. The utility of this compound is demonstrated by its application in the synthesis of compounds investigated for their potential as phosphodiesterase (PDE) inhibitors and other therapeutic agents.

Table of Compound Properties:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2148-38-1 |

| Molecular Formula | C₈H₄BrClN₂ |

| Molecular Weight | 243.49 g/mol |

| Appearance | White to yellow solid |

| Melting Point | 160-163 °C |

Table of Synthetic Reactions:

| Reaction | Reactants | Reagents/Conditions | Product |

| Synthesis of Precursor | 5-Bromoanthranilic acid, Formamide | Acetic acid (catalytic), 120°C | 5-bromo-3H-quinazolin-4-one |

| Chlorination | 5-bromo-3H-quinazolin-4-one | POCl₃, N,N,4-Trimethylaniline, Chloroform (B151607) or Dichloromethane, Reflux | This compound |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRQUJTALTMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588580 | |

| Record name | 5-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2148-38-1 | |

| Record name | 5-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 4 Chloroquinazoline

Synthesis from Precursor Quinazolinone Derivatives

The primary route to 5-Bromo-4-chloroquinazoline involves the chemical modification of quinazolinone precursors. This multi-step process typically begins with the synthesis of a brominated quinazolinone, which is then subjected to chlorination.

Derivatization from 5-Bromoquinazolin-4-ol through Chlorination Reactions

The conversion of 5-bromo-3H-quinazolin-4-one (also known as 5-bromoquinazolin-4-ol) to this compound is a key transformation that involves the replacement of the carbonyl oxygen at the 4-position with a chlorine atom. This is commonly achieved by refluxing the quinazolinone precursor with phosphoryl chloride (POCl₃), which serves as both the chlorinating agent and often as the solvent. To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct, a tertiary amine such as N,N,4-trimethylaniline is frequently added. The reaction is typically conducted in a suitable solvent like chloroform (B151607) or dichloromethane. Prolonged reflux, often for several hours, is necessary to ensure complete conversion. google.com

The general procedure involves heating a mixture of 5-bromo-3H-quinazolin-4-one, an excess of phosphoryl chloride, and a tertiary amine. After the reaction is complete, the mixture is cooled and carefully poured into ice-water to quench the excess phosphoryl chloride. google.com The resulting product, this compound, can then be extracted and purified.

The precursor, 5-bromo-3H-quinazolin-4-one, is itself synthesized from brominated anthranilic acid derivatives. A common method is the cyclization of 5-bromoanthranilic acid with an excess of formamide, often with a catalytic amount of acetic acid, by heating at around 120°C. The product precipitates upon pouring the reaction mixture into ice-water and can be collected by filtration.

Chlorination Strategies for Quinazolin-4(3H)-one Precursors (e.g., using phosphoryl chloride)

Phosphoryl chloride (POCl₃) is the most widely used and effective reagent for the chlorination of quinazolin-4(3H)-one precursors to their corresponding 4-chloroquinazoline (B184009) derivatives. mdpi.comnih.gov This method is applicable to a broad range of substituted quinazolinones, including those with a bromo substituent at the 6-position, as seen in the synthesis of 6-bromo-4-chloroquinazoline (B1286153). google.comnih.gov The reaction is typically carried out by heating the quinazolinone with POCl₃, sometimes in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). nih.govmdpi.com

Other chlorinating agents can also be employed. Thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF), is an alternative. mdpi.com A combination of oxalyl chloride and catalytic DMF can also be used. mdpi.com Furthermore, reagent systems such as triphenylphosphine (B44618) combined with N-chlorosuccinimide, trichloroisocyanuric acid, or tetrachloromethane have been reported for this transformation. mdpi.com For instance, the reaction of 4(3H)-quinazolinone with triphenylphosphine and trichloroisocyanuric acid has been shown to produce 4-chloroquinazoline in high yield. mdpi.com

The reactivity of the quinazolinone precursor can be influenced by tautomeric effects. Quinazolin-4(3H)-ones exist in a lactam-lactim tautomeric equilibrium. mdpi.comomicsonline.org This equilibrium is significant in the chlorination reaction. For example, a methyl group at the 3-position can be lost during chlorination with POCl₃, allowing the reaction to proceed. mdpi.comomicsonline.org

Table 1: Chlorination Agents for Quinazolin-4(3H)-one Precursors

| Chlorinating Agent/System | Typical Conditions | Reference |

|---|---|---|

| Phosphoryl chloride (POCl₃) | Heating/Reflux, often with a tertiary amine base | google.commdpi.comnih.gov |

| Thionyl chloride (SOCl₂) / DMF (cat.) | Heating | mdpi.com |

| Oxalyl chloride / DMF (cat.) | - | mdpi.com |

| Triphenylphosphine / N-chlorosuccinimide | - | mdpi.com |

| Triphenylphosphine / Trichloroisocyanuric acid | - | mdpi.com |

| Triphenylphosphine / Tetrachloromethane | - | mdpi.com |

Exploration of Novel and Efficient Synthetic Routes

While traditional methods are effective, research continues to explore more efficient, environmentally friendly, and mechanistically understood synthetic pathways.

Mechanistic Studies of Chlorination Pathways

The mechanism of chlorination of quinazolin-4(3H)-ones is believed to proceed through the lactim tautomer. The lone pair of electrons on the nitrogen at position 3 plays a crucial role. In the presence of a strong chlorinating agent like POCl₃, the hydroxyl group of the lactim form is converted into a better leaving group, which is then displaced by a chloride ion.

The reactivity of different positions on the quinazoline (B50416) ring towards nucleophilic substitution is a key factor in its chemistry. For 2- and 4-haloquinazolines, the 4-position is significantly more reactive towards nucleophiles than the 2-position. thieme-connect.de This difference in reactivity, with the 4-isomer being thousands of times more reactive, allows for regioselective substitution reactions. thieme-connect.de This enhanced reactivity at the C-4 position is attributed to the α-nitrogen effect and the stabilization of the transition state through resonance. mdpi.com

Recent studies have also investigated alternative activation methods. For instance, hexachlorocyclotriphosphazene (HCCP) has been used as a reagent to directly form quinazoline ethers and thioethers from quinazolin-4(3H)-ones, avoiding the need for harsh chlorinating agents like POCl₃ and SOCl₂. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of quinazoline synthesis, this has led to the exploration of alternative reaction conditions and catalysts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.net Microwave irradiation has been successfully applied to the synthesis of 4-anilinoquinazoline (B1210976) derivatives, overcoming the limitations of long reaction times and low yields often seen with electron-poor anilines. nih.gov

Solvent-free synthesis and the use of aqueous media are other green approaches being investigated. researchgate.net For example, the grinding of anthranilamide with aldehydes or ketones at room temperature in the presence of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and water has been developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net While not directly for this compound, these methods highlight the trend towards more environmentally benign synthetic strategies in quinazoline chemistry.

Industrial Scale-Up and Process Optimization Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to ensure safety, efficiency, and cost-effectiveness. The POCl₃-mediated chlorination method has been successfully scaled up to produce batches of over 50 kg with minimal adjustments.

Key modifications for industrial-scale production include the use of automated feed systems for the controlled addition of POCl₃ to manage the exothermic nature of the reaction. Centrifugal crystallization is often employed for the isolation of the product to ensure high purity (≥97% by HPLC).

Table 2: Comparison of Synthetic Methods for 4-Chloroquinazolines

| Method | Starting Material | Reagents | Yield (%) | Scalability | Reference |

|---|---|---|---|---|---|

| POCl₃ Chlorination | 5-Bromo-3H-quinazolin-4-one | POCl₃, N,N,4-Trimethylaniline | 81–98 | High | |

| Direct Bromination | 4-Chloroquinazoline | N-Bromosuccinimide (NBS), AIBN | 30–45 | Low | |

| One-Pot Synthesis | Anthranilic Acid | POCl₃, Formamide | 70–75 | Moderate |

Synthetic Utility of 5 Bromo 4 Chloroquinazoline As a Versatile Chemical Building Block

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic attack. This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms, which activates the C-4 position for substitution. mdpi.com

Amination Reactions with Primary and Secondary Amines Leading to 4-Aminoquinazoline Derivatives

The reaction of 5-bromo-4-chloroquinazoline with primary and secondary amines is a widely employed method for the synthesis of 4-aminoquinazoline derivatives. nih.govbeilstein-journals.orgresearchgate.net These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. nih.govrroij.com The choice of reaction conditions, such as temperature and solvent, can influence the reaction rate and yield. For instance, electron-rich amines tend to react more readily than electron-poor amines, which may require more forcing conditions. nih.govbeilstein-journals.org

The synthesis of various 4-anilino-6-bromoquinazolines has been achieved through the amination of 6-bromo-4-chloroquinazoline (B1286153) with different halogenated anilines. nih.gov This approach has been instrumental in preparing potential inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Microwave-assisted N-arylation of 4-chloroquinazolines has also been shown to be an efficient method for the rapid synthesis of a library of 4-anilinoquinazolines. nih.gov

Table 1: Examples of Amination Reactions with this compound

| Amine | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Halogenated anilines | 4-Anilino-6-bromoquinazolines | THF-iPrOH, HCl, reflux | Moderate to Good | nih.gov |

| Substituted N-methylanilines | 6-Halo-2-phenyl-substituted 4-anilinoquinazolines | Microwave irradiation, THF/H2O | Good | nih.gov |

| Pyrrolidine | 4-Pyrrolidinylquinazoline | KF, 100°C, 17 hours | - | researchgate.net |

| Primary and secondary amines | 4-Amino-6-bromoquinazolines | - | 73-77 | rroij.com |

Derivatization with Oxygen and Sulfur-Containing Nucleophiles

In addition to amines, this compound can react with oxygen and sulfur-containing nucleophiles to yield a variety of derivatives. The reaction with alkoxides or phenoxides leads to the formation of 4-alkoxy- or 4-aryloxy-quinazolines, respectively. Similarly, treatment with thiols or thiophenols affords the corresponding 4-thioether derivatives.

For example, the reaction of 6,8-dibromo-4-chloroquinazoline (B1626665) with thiourea (B124793) results in the formation of the corresponding quinazoline-4(3H)-thione. ekb.eg The reaction of 5-bromouracil (B15302) derivatives with sulfur nucleophiles has also been studied, providing a route to 5-sulfur-substituted uracils. nih.gov These reactions further highlight the versatility of the C-4 position for introducing diverse functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the C-5 position and a chlorine atom at the C-4 position of the quinazoline ring allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds enables site-selective modifications. mdpi.com

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation at Bromo-Substituted Positions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. nih.govlibretexts.orgyonedalabs.com In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl groups at the C-5 position by coupling with the corresponding boronic acids or their esters. nih.govresearchgate.netmdpi.com The reaction is catalyzed by a palladium complex in the presence of a base. yonedalabs.commdpi.com

The synthesis of 6-(4-fluorophenyl) substituted 4-anilinoquinazolines has been achieved through an initial Suzuki-Miyaura coupling of 6-bromo-4-chloroquinazoline with 4-fluorophenylboronic acid, followed by amination. nih.gov This strategy allows for the introduction of diverse aryl groups at the C-6 (equivalent to C-5 in the parent quinazoline) position, which is crucial for modulating the biological activity of these compounds. nih.gov

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Substrate | Boronic Acid/Ester | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 6-Bromo-4-chloroquinazoline | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-4-chloroquinazoline | PdCl2(PPh3)2, K2CO3, aq. dioxane, reflux | nih.gov |

| 5-Bromoindole | Phenylboronic acid | 5-Phenylindole | Ligand-free Pd-nanoparticles | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Pd(PPh3)4, K3PO4, 1,4-Dioxane | mdpi.com |

Sonogashira Cross-Coupling for Alkynylation Reactions

The Sonogashira cross-coupling reaction provides an efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. libretexts.orgsemanticscholar.org

In the case of dihalogenated quinazolines, such as 6-bromo-2,4-dichloroquinazoline, selective alkynylation at the C-4 position can be achieved. nih.gov This selectivity is attributed to the higher reactivity of the C-Cl bond at the 4-position compared to the C-Br bond at the 6-position under Sonogashira conditions. mdpi.comnih.gov For instance, the reaction of 2-aryl-6,8-dibromo-4-chloroquinazolines with terminal acetylenes results in the exclusive replacement of the 4-chloro atom to yield 4-alkynyl-6,7-dibromoquinazolines. nih.gov

Exploration of Other Transition Metal-Catalyzed Coupling Reactions for C-C, C-N, and C-O Bond Formation

Beyond Suzuki-Miyaura and Sonogashira couplings, other transition metal-catalyzed reactions have been explored for the functionalization of halogenated quinazolines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, offers an alternative route to N-aryl amines. nih.govorganic-chemistry.orgnih.gov This reaction has been successfully applied to the synthesis of various N-aryl anilines. nih.gov

The Ullmann condensation, a copper-catalyzed reaction, can be used for the formation of C-N and C-O bonds. While not as extensively explored for this compound specifically, it represents a potential avenue for further derivatization.

Application in the Construction of Fused Heterocyclic Systems (e.g., Benzofuran-Quinazoline Hybrids)

The inherent reactivity of the C4-chloro and C5-bromo substituents makes this compound a pivotal precursor for the synthesis of more complex, fused heterocyclic systems. The electron-withdrawing nature of the halogens and the nitrogen atoms in the pyrimidine (B1678525) ring activates the C4 position for nucleophilic substitution, which is a common first step in building fused ring structures. While the synthesis of benzofuran-quinazoline hybrids from this specific isomer is not extensively documented, the compound serves as an excellent starting material for other fused systems, such as triazoloquinazolines.

A frequently employed strategy involves the initial reaction of a 4-chloroquinazoline (B184009) with hydrazine (B178648) hydrate. chem-soc.sinih.gov This reaction proceeds via nucleophilic displacement of the highly reactive chlorine atom at the C4 position to form a 4-hydrazinylquinazoline intermediate. This intermediate is then primed for subsequent cyclization reactions to construct a new fused ring.

For instance, the synthesis of the chem-soc.sinih.govekb.egtriazolo[4,3-c]quinazoline system is a well-established route. biointerfaceresearch.comresearchgate.net Following the formation of the 5-bromo-4-hydrazinylquinazoline intermediate, cyclization can be induced by reacting it with various one-carbon electrophiles. Reagents such as triethyl orthoformate, formic acid, or different acid chlorides can be used to close the five-membered triazole ring, fusing it to the quinazoline core. biointerfaceresearch.com This modular approach allows for the introduction of various substituents onto the newly formed triazole ring, depending on the specific cyclizing agent used. This versatility makes this compound a valuable building block for creating diverse libraries of fused heterocyclic compounds.

The general synthetic pathway is outlined below:

Hydrazine Treatment: this compound is treated with hydrazine hydrate, leading to the formation of 5-bromo-4-hydrazinylquinazoline.

Cyclization: The resulting hydrazinyl intermediate is reacted with a suitable cyclizing agent (e.g., an acid chloride or orthoester) to yield the corresponding 5-bromo- chem-soc.sinih.govekb.egtriazolo[4,3-c]quinazoline derivative.

The table below details examples of fused heterocyclic compounds derived from this synthetic approach.

Table 1: Synthesis of Fused chem-soc.sinih.govekb.egtriazolo[4,3-c]quinazoline Derivatives

| Cyclizing Reagent | Resulting Substituent (at C3) | Final Compound Name |

|---|---|---|

| Triethyl orthoformate | -H | 5-Bromo- chem-soc.sinih.govekb.egtriazolo[4,3-c]quinazoline |

| Acetic Anhydride | -CH₃ | 5-Bromo-3-methyl- chem-soc.sinih.govekb.egtriazolo[4,3-c]quinazoline |

| Benzoyl Chloride | -C₆H₅ | 5-Bromo-3-phenyl- chem-soc.sinih.govekb.egtriazolo[4,3-c]quinazoline |

| 4-Chlorobenzoyl Chloride | -C₆H₄-4-Cl | 5-Bromo-3-(4-chlorophenyl)- chem-soc.sinih.govekb.egtriazolo[4,3-c]quinazoline |

This synthetic utility underscores the importance of this compound in medicinal chemistry and materials science for the generation of novel polycyclic aromatic systems.

Medicinal Chemistry Investigations and Biological Activities of Derivatives Synthesized from 5 Bromo 4 Chloroquinazoline

Rational Design and Synthesis of New Chemical Entities

The development of novel therapeutic agents from 5-bromo-4-chloroquinazoline is heavily reliant on strategic chemical modifications aimed at enhancing biological activity and optimizing pharmacokinetic properties. Medicinal chemists employ several sophisticated design strategies to create new chemical entities with improved efficacy.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful techniques in drug design used to explore new chemical spaces, improve drug-like properties, and circumvent patent-protected chemical structures. nih.govtandfonline.comnih.gov In the context of quinazoline (B50416) derivatives, these strategies involve replacing the core quinazoline structure or its substituents with other groups that possess similar biological activities.

Scaffold Hopping: This strategy involves replacing the central molecular framework with a different one while maintaining the original's three-dimensional arrangement of key functional groups. For instance, researchers have successfully replaced thienopyrimidinone scaffolds with quinazolinone cores to generate novel series of inhibitors for targets like the HIV-1 reverse transcriptase-associated ribonuclease H. nih.govtandfonline.com This approach led to the discovery of new allosteric inhibitors, demonstrating that the quinazolinone ring system can effectively mimic the biological activity of the original thiophene-based scaffold. nih.govtandfonline.com This same principle is applied to develop derivatives from this compound for various therapeutic areas, including neuroprotection. benthamscience.com

Bioisosteric Replacement: This technique focuses on substituting functional groups within a molecule with other groups that have similar physical or chemical properties, leading to comparable biological effects. nih.gov For example, the bromine atom at the 5-position or the chlorine at the 4-position of the quinazoline ring can be replaced with other halogens (e.g., iodine) or different functional groups to modulate the compound's interaction with its biological target. nih.gov Structure-activity relationship (SAR) studies have shown that lipophilic substituents like chloro and bromo groups on the aniline (B41778) moiety of 4-anilinoquinazolines are crucial as they occupy a lipophilic pocket in the ATP binding site of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Molecular Hybridization Approaches Utilizing the Quinazoline Core

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. arabjchem.org This approach aims to create hybrid compounds that can interact with multiple biological targets or that possess enhanced affinity and efficacy for a single target. The this compound scaffold is an excellent starting point for creating such hybrids. researchgate.netnih.gov

A notable example involves the condensation of 5-bromo-4-chloroquinazolines with other heterocyclic systems known for their biological activity, such as benzofurans. researchgate.netnih.gov By linking the 4-position of the quinazoline ring to the amino group of a 7-amino-2-aryl-5-bromobenzofuran, researchers have synthesized novel benzofuran-quinazoline hybrids. researchgate.net This molecular framework was designed to yield compounds with potent anticancer properties. researchgate.net Similarly, linking quinazolinone scaffolds to other moieties like triazoles or amino acids has been explored to generate hybrids with activity against various cancer cell lines, including MCF-7 and HeLa. rsc.org These studies underscore the versatility of the quinazoline core in developing multi-target or highly potent therapeutic agents. rsc.orgresearchgate.net

In Vitro and In Vivo Biological Evaluation of Derivatives

Anti-Cancer and Anti-Proliferative Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. Research has demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including those of the colon, breast, and brain. nih.gov

For example, certain 4-anilinoquinazoline (B1210976) derivatives synthesized from 6-bromo-4-chloro-2-phenylquinazoline (B1524381) have shown significant activity against HCT-116 (human colorectal carcinoma) and T98G (human glioblastoma) cell lines, with some compounds exhibiting IC₅₀ values as low as 2.0 µM. nih.gov

Table 1: Cytotoxicity of Selected Quinazoline Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 10b (a 4-anilinoquinazoline derivative) | HCT-116 | 2.8 | nih.gov |

| Compound 10b (a 4-anilinoquinazoline derivative) | T98G | 2.0 | nih.gov |

| 9-Bromo-5-styryltetrazolo[1,5-c]quinazoline 3a | MCF-7 | Significantly more cytotoxic than Melphalan | nih.gov |

| 9-Bromo-5-styryltetrazolo[1,5-c]quinazoline 3a | HeLa | Significantly more cytotoxic than Melphalan | nih.gov |

| Thiazole-quinazoline derivative 37 | MCF-7 | 2.86 ± 0.31 | nih.gov |

| Thiazole-quinazoline derivative 37 | HepG-2 | 5.9 ± 0.45 | nih.gov |

| Thiazole-quinazoline derivative 37 | A549 | 14.79 ± 1.03 | nih.gov |

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

One of the most well-established mechanisms of action for quinazoline-based anticancer agents is the inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.govjst.go.jp EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and migration. jst.go.jp Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. jst.go.jp

4-Anilinoquinazoline derivatives, such as the FDA-approved drugs gefitinib (B1684475) and erlotinib, function as ATP-competitive inhibitors of EGFR-TK. jst.go.jp The quinazoline ring system mimics the adenine (B156593) portion of ATP, binding to the kinase's ATP pocket. nih.gov The this compound scaffold serves as a key intermediate for synthesizing potent EGFR-TK inhibitors. Modifications at the 4-position, typically involving the introduction of a substituted aniline, are critical for high-affinity binding. nih.gov

Studies on 4-(halogenoanilino)-6-bromoquinazolines have demonstrated their potential as EGFR-TK inhibitors. The most active compounds from these series exhibited significant inhibitory effects against the enzyme. nih.gov Molecular docking studies confirmed that these compounds bind effectively to the ATP-binding site of EGFR. nih.gov Furthermore, researchers are actively designing new quinazoline derivatives to overcome acquired resistance to first- and second-generation EGFR inhibitors, such as the T790M and C797S mutations. jst.go.jp

Table 2: EGFR-TK Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | EGFR Mutant | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 3g (a 4-anilino-6-bromoquinazoline) | EGFR-TK | Moderate to significant inhibition | nih.gov |

| Compound 3l (a 4-anilino-6-bromoquinazoline) | EGFR-TK | Moderate to significant inhibition | nih.gov |

| Compound 4l (a 2-aryl-4-anilino-6-bromoquinazoline) | EGFR-TK | Moderate to significant inhibition | nih.gov |

| Compound 20 (a 2-aryl-4-amino quinazoline) | EGFRL858R/T790M/C797S | < 1000 | jst.go.jp |

| Compound 24 (a 2-aryl-4-amino quinazoline) | EGFRL858R/T790M/C797S | < 1000 | jst.go.jp |

| Compound 27 (a 2-aryl-4-amino quinazoline) | EGFRL858R/T790M/C797S | < 1000 | jst.go.jp |

| Thiazole-quinazoline derivative 37 | EGFRWT | 2.17 ± 0.09 µM | nih.gov |

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

Beyond direct enzyme inhibition, the anticancer effects of quinazoline derivatives are often mediated by their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. mdpi.comspandidos-publications.com These cellular events are critical for halting the uncontrolled proliferation of cancer cells.

Apoptosis Induction: Numerous studies have shown that quinazoline derivatives can trigger apoptosis in cancer cells through various signaling pathways. ajms.iqfrontiersin.orgdovepress.com This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. frontiersin.org For example, some quinazolinone compounds promote apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2. mdpi.com The altered Bax/Bcl-2 ratio disrupts mitochondrial integrity, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3. spandidos-publications.com Some derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) or by inhibiting signaling pathways like JAK2-STAT3. dovepress.com

Cell Cycle Modulation: Quinazoline derivatives frequently cause cancer cells to arrest at specific phases of the cell cycle, preventing them from dividing. mdpi.com The most commonly observed effects are arrest in the G2/M phase or the G1 phase. rsc.orgmdpi.com G2/M phase arrest can be triggered by the inhibition of key regulatory proteins such as CDK1 and CDC25C. spandidos-publications.com Other derivatives have been shown to induce G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase. rsc.org For instance, one quinazoline derivative was found to interrupt the cell cycle in HCT116 cancer cells, contributing to its antiproliferative activity. nih.gov This cell cycle blockade provides an opportunity for DNA repair mechanisms to be activated or, if the damage is too severe, for the cell to undergo apoptosis. mdpi.com

Cytotoxicity Profiles Across Diverse Human Cancer Cell Lines (e.g., A549, Caco-2, C3A, MCF-7, HeLa, HCT-116)

Derivatives of this compound have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. Research has focused on modifying the core quinazoline structure to enhance potency and selectivity.

For instance, a series of 4-anilino-6-bromoquinazolines were assessed for their in vitro cytotoxicity against MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer) cell lines. nih.gov While 2-unsubstituted derivatives were largely inactive, their 2-(4-chlorophenyl) substituted counterparts showed notable cytotoxicity, particularly against HeLa cells. nih.gov Further modification, such as replacing the 6-bromo substituent with a 4-fluorophenyl group, resulted in superior activity against HeLa cells compared to the standard drug Gefitinib. nih.gov One 4-bromoanilino substituted derivative, compound 4e , exhibited moderate cytotoxicity against the HeLa cell line with a lethal concentration (LC₅₀) of 3.18 μM. nih.gov

Similarly, studies on 4-anilinoquinazolines revealed potent antiproliferative effects against HCT-116 (colorectal carcinoma) and T98G (glioblastoma) tumor cell lines. beilstein-journals.org Compound 10b from this series showed promising IC₅₀ values of 2.8 μM against HCT-116 and 2.0 μM against T98G cells. beilstein-journals.org Other research has highlighted quinazoline derivatives with activity against A549 (lung), PC3 (prostate), and other cancer cell lines, often with IC₅₀ values in the micromolar range. nih.gov

Indole-aminoquinazoline hybrids, synthesized from 4-chloroquinazolines and 7-amino-2-aryl-5-bromoindoles, were evaluated for cytotoxicity against a panel including A549, Caco-2 (epithelial colorectal adenocarcinoma), C3A (hepatocellular carcinoma), MCF-7, and HeLa cells. researchgate.netresearchgate.net Specific combinations of substituents on the quinazoline and indole (B1671886) rings led to significant activity against the Caco-2 and C3A cell lines. researchgate.net

Further emphasizing the potential of these compounds, a new series of quinazoline-4(3H)-one derivatives were tested against MCF-7 and SW480 (colon cancer) cell lines. nih.gov Compound 8a , which features an aliphatic linker, was identified as the most potent, with IC₅₀ values of 15.85 μM and 17.85 μM against MCF-7 and SW480 cells, respectively. nih.gov Importantly, this compound showed selectivity, with a much higher IC₅₀ value of 84.20 μM against the normal MRC-5 cell line. nih.gov

Interactive Table: Cytotoxicity of this compound Derivatives

| Derivative Class/Compound | Cell Line | Activity (IC₅₀/LC₅₀) | Reference |

| 4-Anilino-6-bromoquinazoline (4e ) | HeLa | LC₅₀ = 3.18 μM | nih.gov |

| 4-Anilinoquinazoline (10b ) | HCT-116 | IC₅₀ = 2.8 μM | beilstein-journals.org |

| 4-Anilinoquinazoline (10b ) | T98G | IC₅₀ = 2.0 μM | beilstein-journals.org |

| Quinazoline-4(3H)-one (8a ) | MCF-7 | IC₅₀ = 15.85 μM | nih.gov |

| Quinazoline-4(3H)-one (8a ) | SW480 | IC₅₀ = 17.85 μM | nih.gov |

| Indole-aminoquinazoline (4f ) | Caco-2 / C3A | Moderate Activity | researchgate.net |

| Indole-aminoquinazoline (4g ) | Caco-2 / C3A | Significant Activity | researchgate.net |

| Thieno[2,3-d]pyrimidine (1e ) | A549 | IC₅₀ = 2.79 x 10⁻³ μM | researchgate.net |

| Thieno[2,3-d]pyrimidine (1e ) | HCT-116 | IC₅₀ = 6.69 x 10⁻³ μM | researchgate.net |

| Thieno[2,3-d]pyrimidine (1e ) | MCF-7 | IC₅₀ = 4.21 x 10⁻³ μM | researchgate.net |

Inhibition of Other Kinase Targets (e.g., VEGFR-2, PI3K, GSK-3)

The anticancer activity of quinazoline derivatives is often linked to their ability to inhibit protein kinases, which are crucial for cell signaling and growth. Beyond EGFR, derivatives of this compound have been investigated as inhibitors of other key kinase targets.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is largely driven by the VEGFR-2 signaling pathway. Quinazoline-based compounds, such as Vandetanib, have been identified as inhibitors of VEGFR-2. nih.gov Several studies have designed and synthesized novel 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi-tyrosine kinase inhibitors, with a focus on VEGFR-2. researchgate.net One derivative, compound 15 , demonstrated the most potent inhibitory activity against VEGFR-2 with an IC₅₀ of 0.0523 µM. researchgate.net Another study on pyridazinoquinazoline derivatives also identified potent VEGFR-2 inhibitors. researchgate.net

Phosphoinositide 3-kinase (PI3K): The PI3K pathway is another critical signaling cascade frequently dysregulated in cancer. Certain 6-substituted 4-aminoquinazoline derivatives have been evaluated as potential PI3K inhibitors, showing significant anti-proliferative activities against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov A series of 4,6-disubstituted quinazoline derivatives were specifically designed as PI3K inhibitors, with one compound showing potent antiproliferative and PI3K inhibitory activity. nih.gov

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is implicated in various cellular processes, and its inhibition is a target in several diseases, including cancer. A series of novel quinazoline derivatives were prepared, leading to the identification of potent GSK-3 inhibitors. mdpi.com

Interactive Table: Kinase Inhibition by this compound Derivatives

| Kinase Target | Derivative Class/Compound | Activity (IC₅₀) | Reference |

| VEGFR-2 | 6-Bromo-2-(pyridin-3-yl)quinazoline (15 ) | 0.0523 µM | researchgate.net |

| VEGFR-2 | Pyridazinoquinazoline derivatives | Potent Inhibition | researchgate.net |

| PI3K | 4,6-Disubstituted quinazolines | Potent Inhibition | nih.gov |

| GSK-3 | Novel quinazoline derivatives | Potent Inhibition | mdpi.com |

Anti-Inflammatory Effects and Associated Molecular Pathways

Quinazoline derivatives have been shown to possess significant anti-inflammatory properties, mediated through various molecular pathways. mdpi.com One key mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE7A. Inhibition of PDE7A leads to increased intracellular levels of cyclic AMP (cAMP), which has therapeutic benefits in inflammatory conditions. nih.gov

Another critical pathway involves the modulation of cellular responses to inflammatory stimuli like lipopolysaccharide (LPS). One study demonstrated that a derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) , inhibited the production of inflammatory mediators nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated microglial cells. nih.gov This effect was linked to the downregulation of the MAPKs and NF-κB activation pathways. nih.gov Similarly, other quinazoline derivatives have been found to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. researchgate.net

In vivo studies using the carrageenan-induced paw edema model in rats have also confirmed the anti-inflammatory activity of novel quinazolinones, which significantly reduced paw edema in a dose-dependent manner. researchgate.net

Antimicrobial Efficacy

Derivatives of this compound have been evaluated for their efficacy against a range of pathogenic bacteria and fungi.

Numerous studies have reported the antibacterial potential of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. mdpi.comijpcbs.comresearchgate.net Synthesized compounds have shown activity against clinically relevant strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. ekb.egjcsp.org.pkrroij.com

A series of novel 4,6-disubstituted quinazoline derivatives demonstrated good activity, with some compounds showing a minimum inhibitory concentration (MIC) against E. coli between 50 to 100 µg/ml. ijpcbs.com Another study found that certain quinazoline derivatives exhibited greater antibacterial activity than the standard drug Ampicillin. jcsp.org.pk The introduction of specific moieties, such as N-methylpiperazine or morpholine (B109124) at position 4 and a pyrimidine (B1678525) ring at position 6, was found to enhance activity against E. coli and S. aureus, with MIC values of less than 0.25 μg/ml against E. coli. rroij.com While the broad-spectrum activity is well-documented, the precise mechanisms of action are still under investigation but are thought to involve the disruption of essential cellular processes in bacteria.

The antifungal properties of quinazoline derivatives are also well-established. ijpcbs.comnih.gov Compounds have been tested against a variety of fungi, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans. ijpcbs.comekb.egalliedacademies.org

Biquinazoline diselenide compounds, prepared from substituted 4-chloroquinazoline (B184009), showed wide-spectrum antifungal activities against numerous plant pathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Botrytis cinerea. raco.cat Similarly, 6-arylamino-7-chloro-5,8-quinazolinediones exhibited potent activity against Candida species and A. niger. koreascience.kr

The mechanism of antifungal action for these derivatives appears to be multifaceted. One proposed mechanism, similar to azole antifungals, involves the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. nih.gov A study on the effects of 6-bromo-4-ethoxyethylthio quinazoline against Gibberella zeae provided more specific insights. researchgate.net The compound was found to decrease the content of mycelial reducing sugar, chitosan, and soluble protein, and to inhibit chitinase (B1577495) activity. researchgate.net Chitin is a crucial structural component of the fungal cell wall, and its disruption, along with the inhibition of ergosterol synthesis, represents a key mechanism of action for these antifungal agents. researchgate.netebsco.com

Interactive Table: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Target Microorganism | Activity/Result | Reference |

| 4,6-Disubstituted quinazolines | E. coli | MIC = 50-100 µg/ml | ijpcbs.com |

| 4,6-Disubstituted quinazolines | Aspergillus fumigatus | Good Activity | ijpcbs.com |

| Quinazoline derivatives | E. coli, S. aureus | > Ampicillin | jcsp.org.pk |

| Quinazoline derivatives | E. coli | MIC < 0.25 μg/ml | rroij.com |

| Biquinazoline diselenides | Gibberella zeae | 96.3% inhibition at 50 µg/mL | raco.cat |

| Biquinazoline diselenides | Botrytis cinerea | Good Activity | raco.cat |

| 5,8-Quinazolinediones | Candida species | Potent Activity | koreascience.kr |

| 5,8-Quinazolinediones | Aspergillus niger | Potent Activity | koreascience.kr |

Investigation of Other Pharmacological Activities (e.g., Antiviral, Antitubercular, Antidiabetic, Anticonvulsant)

Beyond their anticancer and antimicrobial effects, quinazoline derivatives have been explored for a variety of other therapeutic applications. jcsp.org.pkrroij.com

Antiviral Activity: Novel 4-thioquinazoline derivatives have shown moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV). Other research has focused on developing quinazoline derivatives as non-nucleoside inhibitors of the Bovine Viral Diarrhea Virus (BVDV), with some compounds showing potent inhibition with EC₅₀ values in the low micromolar range. frontiersin.org Additionally, derivatives have been investigated for activity against the influenza virus and Hepatitis C Virus (HCV). mdpi.com

Antitubercular Activity: The quinazoline scaffold is recognized for its potential against Mycobacterium tuberculosis. jcsp.org.pkrroij.com A study of 2-arylquinazoline benzamide (B126) derivatives identified a compound, N1-(5-bromo-2-chlorophenyl)-N4-(2-phenylquinazolin-4-yl)benzene-1,4-diamine , with potent antimycobacterial activity, showing an MIC value of 4 mg/mL. arabjchem.org Another series of piperazine-linked quinazoline derivatives also exhibited moderate activity against M. tuberculosis. rsc.org

Antidiabetic Activity: Certain quinazoline derivatives have demonstrated antihyperglycemic properties. jcsp.org.pkresearchgate.net A series of 2-sec-amino-3H-quinazolin-4-ones were shown to cause a significant reduction in blood glucose levels in both streptozotocin-induced and sucrose-loaded diabetic rat models. researchgate.net

Anticonvulsant Activity: The potential of quinazoline derivatives as anticonvulsant agents has been investigated in several studies. jcsp.org.pkrroij.comnih.gov In vivo evaluation of 2,3-disubstituted quinazolin-4(3H)-one derivatives using a pentylenetetrazole (PTZ)-induced seizure model in mice showed promising anticonvulsant effects. nih.gov The proposed mechanism for this activity involves the modulation of the GABAₐ receptor. nih.gov Other studies suggest the mechanism could also involve the inhibition of voltage-gated ion channels. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Optimized Bioactivity

The therapeutic potential of quinazoline-based compounds is profoundly influenced by the chemical nature and spatial arrangement of various substituents on the core scaffold. For derivatives of this compound, systematic modifications have been explored to understand the structure-activity relationships (SAR) that govern their biological effects. These investigations are crucial for designing new analogues with enhanced potency and selectivity.

Influence of Substituent Nature and Position on Pharmacological Profiles

The biological activity of derivatives synthesized from this compound is highly dependent on the type and location of substituent groups on the quinazoline ring and its appendages. The inherent reactivity of the this compound core, influenced by the electron-withdrawing effects of the halogens, makes it a versatile starting point for creating diverse chemical libraries.

Substitutions on the Quinazoline Core:

Position 2: The introduction of substituents at the C-2 position has been shown to modulate activity. For instance, in a series of 4-anilino-6-bromoquinazolines, 2-unsubstituted derivatives were largely inactive, whereas the addition of a 2-(4-chlorophenyl) group led to significant and selective cytotoxicity against HeLa cancer cells. semanticscholar.org

Position 5: Halogen substitution at the 5-position, such as the bromine in the parent compound, has been found to favor selective binding to certain enzymes. Studies on 2,4-diaminoquinazolines showed that a 5-bromo substituent contributed to selectivity for Pneumocystis carinii dihydrofolate reductase (DHFR) over the host enzyme. nih.gov

Positions 6 and 7: These positions are critical for activity, particularly in the context of Epidermal Growth Factor Receptor (EGFR) kinase inhibition. Electron-donating groups at the 6- and 7-positions are generally preferred. acs.org For example, the addition of a 6,7-dimethoxy substitution to a 4-(3-bromoanilino)quinazoline scaffold resulted in a dramatic increase in potency against EGFR, orders of magnitude higher than what would be expected from simple additive effects. acs.org The diethoxy derivative was found to be even more potent. acs.org In another series, quinazoline derivatives with structural modifications at the 6- and 7-positions were identified as multi-kinase inhibitors with effective anti-proliferative activity. mdpi.com

Substitutions on the 4-Anilino Moiety:

For 4-anilinoquinazoline derivatives, the substituent pattern on the aniline ring is a key determinant of pharmacological activity.

Aniline Ring Position 3: Lipophilic, electron-withdrawing groups at the 3-position of the aniline ring, such as chlorine and bromine, are favorable for potent EGFR inhibition. acs.org

Aniline Ring Position 4: In a series of 2-(4-chlorophenyl) substituted 4-anilino-6-bromoquinazolines, a 4-bromoanilino substituent (compound 4e) exhibited moderate cytotoxicity against HeLa cells. semanticscholar.org

Steric and Electronic Effects: The position of substituents on the aniline ring can drastically affect reactivity and biological activity due to steric hindrance and electronic effects. N-arylation reactions to form 4-anilinoquinazolines are sensitive to ortho-substituents on the aniline. nih.gov For instance, reactions with 2-fluoro- or 2-methyl-substituted anilines failed to produce the desired product, whereas meta- and para-substituted anilines reacted more readily. nih.gov The electron-withdrawing nature of a fluoro substituent also impacted reactivity, requiring longer reaction times. nih.gov

The following table summarizes the structure-activity relationships for selected this compound derivatives and related analogues.

| Compound Series | Key Substitutions | Biological Target/Assay | Key SAR Findings | Reference |

|---|---|---|---|---|

| 4-Anilino-6-bromoquinazolines | 2-(4-chlorophenyl) vs. 2-unsubstituted | Cytotoxicity (HeLa cells) | 2-(4-chlorophenyl) substitution significantly increased cytotoxicity. | semanticscholar.org |

| 4-Anilino-6-bromoquinazolines | 4-bromoanilino at C4 | Cytotoxicity (HeLa cells) | Showed moderate activity (LC50 = 3.18 µM). | semanticscholar.org |

| 4-(3-Bromoanilino)quinazolines | 6,7-dimethoxy or 6,7-diethoxy | EGFR Tyrosine Kinase | Electron-donating groups at C6/C7 dramatically increase potency. The diethoxy derivative is exceptionally potent. | acs.org |

| 2,4-Diaminoquinazolines | 5-bromo | P. carinii DHFR | 5-bromo substitution favors selective inhibition of the microbial enzyme. | nih.gov |

| 4-Anilinoquinazolines | 3-bromo or 3-chloro on aniline ring | EGFR Tyrosine Kinase | Electron-withdrawing, lipophilic groups at the 3-position of the aniline are optimal. | acs.org |

Identification of Key Pharmacophoric Features for Target Binding

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For derivatives of this compound, these models help rationalize observed SAR and guide the design of more effective compounds.

EGFR Tyrosine Kinase Inhibitors: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting EGFR tyrosine kinase by competing with ATP for its binding site. semanticscholar.orgresearchgate.net

Hydrogen Bonding: The quinazoline ring's nitrogen atoms are critical. The N1 atom typically acts as a hydrogen bond acceptor, interacting with a key methionine residue in the hinge region of the ATP binding pocket. The N3 atom is also important, often forming a water-linked hydrogen bond. semanticscholar.org

Hydrophobic Interactions: The aniline ring, particularly when bearing lipophilic substituents like bromo or chloro groups, occupies a hydrophobic pocket within the active site. semanticscholar.org

Gatekeeper Residue Interaction: The substituent at the C4-position and its orientation are crucial for interacting with the "gatekeeper" residue of the kinase, which influences inhibitor selectivity. For example, in PAK4 inhibitors, a cyclopropyl (B3062369) moiety on a pyrazole (B372694) ring attached at C4 makes effective hydrophobic contact with the Met395 gatekeeper residue. acs.org

Dihydrofolate Reductase (DHFR) Inhibitors: For 2,4-diaminoquinazoline-based DHFR inhibitors, the key pharmacophoric features involve mimicking the binding of the natural substrate, folic acid.

Diaminopyrimidine Mimic: The 2,4-diamino functionality is a classic feature that forms critical hydrogen bonds with aspartate residues in the active site of DHFR.

Selectivity Features: Substitutions on the quinazoline ring, such as the 5-bromo group, provide the basis for selectivity between microbial and mammalian enzymes by exploiting differences in the size and character of the active sites. nih.gov

Other Kinase Inhibitors (e.g., PAK4): Structure-based design has led to potent and selective inhibitors based on the quinazoline scaffold. For p21-activated kinase 4 (PAK4), specific interactions have been identified:

Hinge Binding: An aminopyrazole group at C4 can form a classic donor-acceptor-donor hydrogen bond pattern with the kinase hinge region. acs.org

DFG Motif Interaction: A piperazine (B1678402) moiety attached to a carboxamide at C2 can form charge-assisted hydrogen bonds with the aspartate residue of the highly conserved DFG motif at the N-terminus of the activation loop, contributing significantly to binding affinity. acs.org

Computational and Theoretical Studies on 5 Bromo 4 Chloroquinazoline Derivatives

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding modes and affinities of small molecules to their biological targets. For derivatives of 5-bromo-4-chloroquinazoline, these studies have been instrumental in elucidating their mechanisms of action, particularly as enzyme inhibitors.

Ligand-Protein Interaction Analysis with Relevant Biological Targets (e.g., EGFR-TK ATP Binding Site)

Derivatives of this compound have been extensively studied as potential inhibitors of various protein kinases, which are critical targets in cancer therapy. One of the most significant targets is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.govresearchgate.netjst.go.jp Molecular docking studies have shown that 4-anilinoquinazoline (B1210976) derivatives, which can be synthesized from this compound, are effective inhibitors of EGFR-TK. nih.gov These compounds competitively bind to the ATP binding site of the enzyme. nih.gov

The binding of these quinazoline (B50416) derivatives to the EGFR-TK active site is characterized by key interactions. For instance, the quinazoline ring system can form hydrogen bonds with essential amino acid residues in the hinge region of the kinase domain, such as Met-793. jst.go.jp The anilino portion of the molecule often occupies a hydrophobic pocket, with substituents on the aniline (B41778) ring, like chloro or bromo groups, enhancing this interaction. jst.go.jp

Molecular docking models have successfully predicted that these compounds bind nicely within the EGFR region, which has been corroborated by their inhibitory effects observed in vitro. nih.govresearchgate.net For example, certain 4-anilino-6-bromoquinazolines have demonstrated moderate to significant inhibitory effects against EGFR-TK. nih.gov The docking poses of these compounds often show the quinazoline ring inserted deep into the receptor's binding pocket. jst.go.jp

Beyond EGFR, derivatives have been docked against other targets like phosphodiesterase 7 (PDE7A). nih.govfrontiersin.org Molecular docking simulations have revealed that these compounds can bind effectively to the active sites of such enzymes, supporting experimental findings of their inhibitory activities.

Prediction of Binding Affinities and Modes

Computational methods are also employed to predict the binding affinities of this compound derivatives to their protein targets. These predictions are often expressed as docking scores or calculated binding energies. For instance, in studies of PDE7A inhibitors, docking scores and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations have been used to estimate binding affinity. nih.govfrontiersin.org Specific derivatives have shown superior predicted binding affinity to PDE7A. nih.govfrontiersin.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time. nih.gov These simulations can assess the stability of the predicted binding poses and provide insights into conformational changes in both the ligand and the protein. nih.gov For example, Root Mean Square Deviation (RMSD) plots from MD simulations can indicate the stability of the protein-ligand complex. nih.gov

The development of empirical scoring functions has been crucial for the structure-based prediction of binding affinities. acs.org These functions help in prioritizing compounds for synthesis and biological evaluation.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic properties and reactivity of this compound and its derivatives.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT calculations are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netresearchgate.net For quinazoline derivatives, DFT at the B3LYP/6-31G* level of theory has been used to understand their electronic properties. researchgate.net These calculations can predict the regioselectivity of reactions involving this compound. For instance, the electron-withdrawing effects of the chloro and bromo substituents influence the reactivity of the quinazoline core, making the C-4 position highly electrophilic and susceptible to nucleophilic substitution. nih.gov

Theoretical calculations have been used to compare the reactivity of different positions on the quinazoline ring. mdpi.com For example, while the C-4 position is generally the most reactive towards nucleophiles due to the alpha-nitrogen effect, theoretical calculations have also been used to compare the bond dissociation energies of the C-Cl and C-Br bonds. researchgate.netmdpi.com DFT calculations can also be used to study the stability of different tautomeric forms of quinazoline derivatives. scirp.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated using DFT, provide insights into the chemical reactivity and kinetic stability of the molecules. mdpi.com The energy gap between HOMO and LUMO is an important parameter for determining molecular reactivity. mdpi.com

Conformational Analysis and Molecular Electrostatic Potential Mapping

Conformational analysis helps in understanding the three-dimensional arrangement of atoms in a molecule and identifying the most stable conformers. This is crucial for understanding how a ligand fits into the binding site of a protein.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. uni-muenchen.dechemrxiv.org The MEP map indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uni-muenchen.deresearchgate.net This information is critical for predicting how a molecule will interact with other molecules, including its biological target. uni-muenchen.dechemrxiv.org For instance, the negative potential regions on a ligand are likely to interact with positively charged residues in a protein's active site. MEP maps can be generated using data from DFT calculations. uni-muenchen.de

In Silico Pharmacokinetic and Pharmacodynamic Modeling (Excluding Dosage)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govresearchgate.net These predictions help in the early identification of compounds with potentially poor pharmacokinetic profiles, thus saving time and resources in the drug discovery process.

For quinazoline derivatives, in silico ADME studies have been performed to predict properties like intestinal absorption, and blood-brain barrier penetration. researchgate.net These studies have shown that some derivatives possess satisfactory pharmacokinetic properties. nih.gov For example, some 4-arylaminoquinazoline derivatives have shown promising in silico ADME results that are consistent with their in vitro activities. nih.gov

Pharmacokinetic profiling of lead compounds is also performed experimentally in animal models, such as rats, to determine parameters like half-life (t1/2) and systemic clearance (CL). jst.go.jp For instance, one candidate compound derived from a 2-(5-bromo-2-methoxyphenyl)-4-chloroquinazoline precursor showed a short half-life and high systemic clearance in rats. jst.go.jp These in silico and experimental pharmacokinetic data are crucial for the further development of these compounds as potential drugs.

Data Tables

Table 1: Predicted Binding Affinities of Quinazoline Derivatives against PDE7A

| Compound | Docking Score | Glide gscore | Glide emodel | XP GScore | MM-GBSA (kcal/mol) |

|---|---|---|---|---|---|

| 4b | -6.887 | -6.887 | -50.199 | -6.887 | -45.3 |

| 5f | -6.313 | -6.314 | -45.096 | -6.313 | -39.8 |

| BRL50481 (Reference) | -6.046 | -6.046 | -42.853 | -6.046 | -35.2 |

Data sourced from a study on novel quinazoline derivatives as PDE7A inhibitors. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Anilinoquinazolines |

| 4-Anilino-6-bromoquinazolines |

| 2-(5-Bromo-2-methoxyphenyl)-4-chloroquinazoline |

| Gefitinib (B1684475) |

| Erlotinib |

| Lapatinib |

| BRL50481 |

Future Perspectives and Emerging Research Directions for 5 Bromo 4 Chloroquinazoline and Its Derivatives

The Rise of Multi-Targeted Therapeutics

The paradigm of "one drug, one target" is progressively being challenged by the complexity of multifactorial diseases like cancer. The development of multi-targeted agents, capable of modulating several key signaling pathways simultaneously, offers a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Derivatives of 5-Bromo-4-chloroquinazoline are well-positioned to play a significant role in this evolving landscape.

The inherent versatility of the quinazoline (B50416) core allows for chemical modifications at various positions, enabling the design of molecules that can interact with multiple biological targets. Research has shown that the introduction of a bromine atom at the C-5 position can influence the electronic properties and binding affinities of the molecule, potentially enhancing its interaction with various enzymatic targets. Studies on related 6-bromo quinazoline derivatives have demonstrated that halogen substitution can improve anticancer effects. nih.gov For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and showed potent cytotoxic activities against cancer cell lines by potentially targeting multiple cellular mechanisms.

Future research will likely focus on the rational design of this compound derivatives that can concurrently inhibit key players in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), intracellular signaling kinases, and enzymes involved in DNA repair mechanisms like poly(ADP-ribose)polymerase (PARP). nih.govekb.eg The development of such multi-targeted agents could lead to more robust and durable clinical responses.

Table 1: Examples of Quinazoline Derivatives with Multi-Targeted Activity

| Derivative Class | Targeted Pathways/Molecules | Potential Therapeutic Application |

| 4-Anilinoquinazolines | EGFR, VEGFR, PDGFR | Various solid tumors |

| 2-Substituted-quinazolinones | PARP-1, Tubulin | Cancers with DNA repair deficiencies, various solid tumors |

| Quinazoline-hybrids | EGFR, HDAC | Non-small cell lung cancer, other malignancies |

Revolutionizing Treatment with Targeted Drug Delivery

The effective delivery of therapeutic agents to the site of action while minimizing off-target toxicity is a critical challenge in drug development. Targeted drug delivery systems offer a solution by encapsulating or conjugating drugs with moieties that can selectively recognize and bind to specific cells or tissues. The integration of this compound derivatives into such systems is an emerging area of research with significant potential.

Nanotechnology provides a versatile platform for the development of sophisticated drug delivery vehicles. researchgate.net Quinazoline derivatives can be incorporated into various nanocarriers, such as liposomes, polymeric nanoparticles, and micelles. These nano-formulations can improve the solubility and bioavailability of the drug, protect it from degradation, and facilitate its accumulation at the tumor site through the enhanced permeability and retention (EPR) effect.

Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies, peptides, or aptamers, that specifically bind to receptors overexpressed on the surface of cancer cells. This active targeting strategy can further enhance the selective delivery of this compound derivatives, leading to increased therapeutic efficacy and a reduction in systemic side effects. The development of such "smart" drug delivery systems will be a key focus of future research.

Innovating Synthesis for a Sustainable Future

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient, scalable, and sustainable synthetic methodologies. For this compound and its derivatives, the exploration of innovative synthetic routes is crucial for expanding structural diversity and ensuring environmentally friendly production.

Traditional methods for the synthesis of quinazolines can sometimes involve harsh reaction conditions and the use of hazardous reagents. Modern synthetic chemistry is increasingly focused on the development of greener and more efficient processes. Recent advancements in this area include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts.

Catalytic methods: The use of metal catalysts, such as copper or palladium, can facilitate the formation of key chemical bonds in a more efficient and selective manner.

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

These novel methodologies not only facilitate the rapid synthesis of diverse libraries of this compound derivatives for biological screening but also align with the principles of green chemistry, reducing the environmental impact of drug discovery and development.

A Glimpse into the Future of Clinical Translation

While the direct clinical translation of this compound itself is not yet documented, the broader class of quinazoline derivatives has a proven track record of clinical success. Several quinazoline-based drugs, including gefitinib (B1684475), erlotinib, and lapatinib, are approved for the treatment of various cancers. nih.govwikipedia.org This clinical precedent provides a strong foundation and a roadmap for the future development of novel derivatives, including those derived from this compound.

The journey from a promising preclinical candidate to an approved drug is long and arduous. For derivatives of this compound, the path forward will involve extensive preclinical studies to evaluate their efficacy, safety, and pharmacokinetic profiles in relevant animal models. Promising candidates will then need to navigate the rigorous phases of clinical trials to establish their therapeutic benefit in human patients.

The future of clinical translational research for these compounds will likely involve a personalized medicine approach. The identification of predictive biomarkers that can identify patient populations most likely to respond to a particular quinazoline-based therapy will be crucial for maximizing clinical benefit and achieving regulatory approval. The continued investigation into the diverse biological activities of quinazoline derivatives holds the promise of delivering new and effective treatments for a range of diseases. ijpba.info

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-chloroquinazoline, and how can purity be optimized?

- Methodological Answer : A common approach involves halogenation of quinazoline precursors. For example, bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄, followed by chlorination at the 4-position via electrophilic substitution. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Look for aromatic proton signals in δ 7.5–8.5 ppm and halogen-induced deshielding.

- Mass Spectrometry (ESI-TOF) : Confirm molecular ion [M+H]⁺ at m/z 257.93 (C₈H₄BrClN₂).

- FT-IR : Identify C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.

Cross-validate with elemental analysis (C, H, N ±0.3%) to resolve ambiguities in halogen content .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and a fume hood. Avoid skin contact due to potential toxicity (similar to 5-Bromo-2,4-dichloroquinazoline in ).

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Label containers with hazard codes for acute toxicity (GHS06) and environmental risk (GHS09) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during cross-coupling reactions with this compound?

- Methodological Answer : Discrepancies (e.g., low Suzuki-Miyaura coupling yields) may arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for bulky substrates.

- Solvent Optimization : Use DMAc instead of THF to enhance solubility.

- Additives : Add Cs₂CO₃ to deprotonate boronic acids.

Monitor intermediates via LC-MS and compare with DFT-calculated transition states to identify bottlenecks .

Q. What computational methods are effective in predicting the regioselectivity of this compound derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potentials and Fukui indices. For example, the 4-chloro group may direct electrophiles to the 6-position due to electron-withdrawing effects. Validate with Hammett σ constants and correlate with experimental substitution patterns .

Q. How can researchers address discrepancies in crystallographic vs. spectroscopic data for this compound complexes?

- Methodological Answer : Structural mismatches (e.g., bond lengths in XRD vs. NMR-derived NOEs) may indicate polymorphism or dynamic effects.

- Variable-Temperature XRD : Capture conformational flexibility.

- Solid-State NMR : Compare with solution-state data to detect lattice distortions.

Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic outcomes .

Methodological Notes

- Data Triangulation : Combine multiple techniques (e.g., NMR, MS, XRD) to resolve ambiguities, as seen in ’s emphasis on methodological rigor.

- Safety Protocols : Adapt guidelines from structurally related compounds () while verifying toxicity via in silico tools like ProTox-II.

- Contradiction Analysis : Apply iterative hypothesis testing () to troubleshoot synthetic or analytical inconsistencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。